molecular formula C17H23NO4 B1405266 tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate CAS No. 1820675-44-2

tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate

Cat. No. B1405266
CAS RN: 1820675-44-2
M. Wt: 305.4 g/mol
InChI Key: JCJWUFNTUBAWTN-UHFFFAOYSA-N
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Description

“tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by its IUPAC name 1-benzyl 3- (tert-butyl) pyrrolidine-1,3-dicarboxylate .


Molecular Structure Analysis

The molecular weight of “this compound” is 305.37 . The InChI code for this compound is 1S/C17H23NO4/c1-17(2,3)22-15(19)14-9-10-18(11-14)16(20)21-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . It should be stored in a refrigerator .

Scientific Research Applications

Stereochemistry and Synthesis Pathways tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate plays a pivotal role in the stereochemical determination and synthesis of complex organic molecules. For example, its use in determining the absolute configuration of chiral compounds through vibrational circular dichroism and chemical synthesis methods demonstrates its utility in stereochemical analyses. This process involves the exchange of the CBZ protecting group for Boc, followed by oxidation and reaction steps leading to specific pyrrolidine derivatives, showcasing its application in precise stereochemical determination and synthesis pathways (Procopiou et al., 2016).

Synthesis of Pyrrole Derivatives The compound has also been used in the innovative synthesis of pyrrole derivatives. An example is the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method highlights its role in facilitating efficient and streamlined synthetic processes for producing complex organic molecules, including CB1 inverse agonists, directly from commercially available materials (Herath & Cosford, 2010).

Catalytic Applications in Asymmetric Synthesis Furthermore, this compound is a key intermediate in catalytic asymmetric synthesis processes. It is used in the efficient synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, which highlights its utility in the development of methodologies for the synthesis of chiral molecules with high yield and enantiomeric excess. This method is particularly significant for the synthesis of pyrrolidine derivatives with potential pharmaceutical applications (Chung et al., 2005).

Chemical Transformations and Crystal Structure Analysis Additionally, the chemical transformations and crystal structure analysis of derivatives of this compound provide insights into the molecular configuration and potential applications in materials science. For instance, the synthesis and characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate offer valuable information on the structural aspects and potential utility of such compounds in various scientific domains (Naveen et al., 2007).

Safety and Hazards

The safety information for “tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

1-O-benzyl 3-O-tert-butyl pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-9-10-18(11-14)16(20)21-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJWUFNTUBAWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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